N-(2-hydroxyethyl)-N-methyl-2-nitrobenzenesulfonamide
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Overview
Description
N-(2-Hydroxyethyl)-N-methyl-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a nitro group, a sulfonamide group, and a hydroxyethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-N-methyl-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-methyl-ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The sulfonamide group can be reduced to form the corresponding sulfonic acid.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of the corresponding nitrobenzene derivative.
Reduction: Formation of the corresponding sulfonic acid and amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-methyl-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-methyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide group can inhibit the activity of certain enzymes, disrupting essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness: N-(2-Hydroxyethyl)-N-methyl-2-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications in various fields. Its combination of functional groups makes it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-10(6-7-12)17(15,16)9-5-3-2-4-8(9)11(13)14/h2-5,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNLNCNIRRSULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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